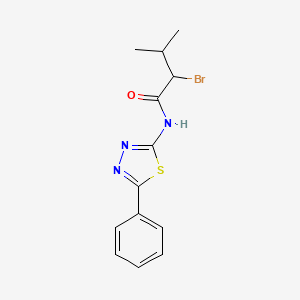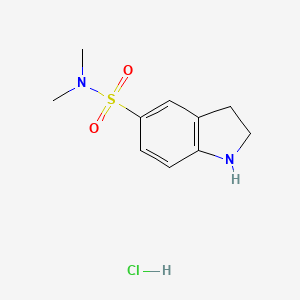
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, also known as DIDS, is a chemical compound that has been widely used in scientific research to investigate various physiological and biochemical processes. DIDS is a sulfonamide derivative that has been found to have a variety of effects on ion channels, transporters, and enzymes.
Aplicaciones Científicas De Investigación
Pharmacological Significance and Therapeutic Potentials
Sulfonamides Overview : Sulfonamides, including N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, have been widely recognized for their therapeutic potential across various medical fields. These compounds exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their structural diversity enables the development of new therapeutic agents targeting multiple diseases, including cancer, glaucoma, inflammation, and microbial infections (El-Qaliei et al., 2020).
Antitumor and Antimicrobial Applications : Recent research highlights the importance of sulfonamides in developing antitumor agents due to their significant activity against various cancer types. Moreover, their antimicrobial properties make them valuable in combating bacterial infections and diseases caused by other microorganisms. Sulfonamides such as this compound play a crucial role in modern therapy for microbial infections, underscoring their ongoing relevance in medicinal chemistry (Gulcin & Taslimi, 2018).
Role in HIV Treatment : The indolylarylsulfones class, closely related to sulfonamides, has shown high potency as non-nucleoside reverse transcriptase inhibitors for treating human immunodeficiency virus type 1 (HIV-1). Their development and the structure-activity relationship (SAR) studies indicate promising drug candidates for AIDS treatment in combination with other antiretroviral agents, showcasing the versatility of sulfonamide derivatives in addressing critical health challenges (Famiglini & Silvestri, 2018).
Enhancement of Photodynamic Therapy (PDT) : In the realm of dermatology, sulfonamides, through their influence on protoporphyrin IX accumulation, have been investigated to improve the clinical outcomes of photodynamic therapy (PDT) for skin conditions. Their role in pretreatment strategies to optimize intralesional content of photosensitizers opens new avenues for enhancing PDT efficacy in treating skin diseases (Gerritsen et al., 2008).
Sulfonamide Derivatives as Diuretics and Carbonic Anhydrase Inhibitors : Beyond their antimicrobial and antitumor applications, sulfonamides have been integral in developing diuretics and carbonic anhydrase inhibitors. These compounds have shown effectiveness in managing conditions like glaucoma, obesity, cancer, epilepsy, and hypertension, demonstrating their broad therapeutic utility and ongoing relevance in drug development (Carta & Supuran, 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10;/h3-4,7,11H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQXILQWQNEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)
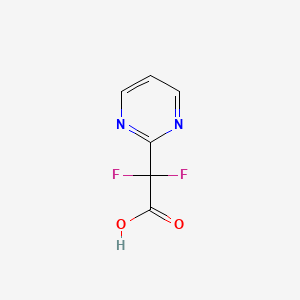
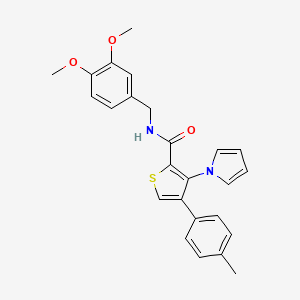
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)
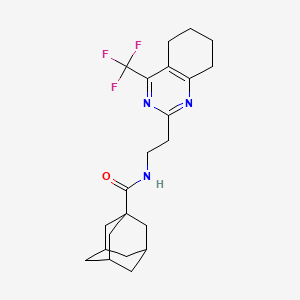

![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)



